molecular formula C19H24IN3 B3210450 N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide CAS No. 106961-34-6

N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide

Cat. No.: B3210450
CAS No.: 106961-34-6
M. Wt: 421.3 g/mol
InChI Key: RZMYMHBVAQVDTA-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide (CAS: 106961-34-6) is a quaternary ammonium salt featuring an imidazo[1,2-a]pyridine core substituted with a 6-methyl group, a p-tolyl (4-methylphenyl) group at position 2, and a trimethylammonium moiety at position 3, paired with an iodide counterion. Its molecular formula is C₁₉H₂₄IN₃, with a molecular weight of 421.32 g/mol . The compound is structurally related to zolpidem, a widely used sedative-hypnotic, but differs in the substitution pattern at position 3 (quaternary ammonium vs. acetamide group) .

Key synthetic precursors include N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 106961-33-5), synthesized via Mannich reaction with dimethylamine and paraformaldehyde, yielding 91.6% purity and a melting point of 137.9–141.5°C .

Properties

IUPAC Name

trimethyl-[[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N3.HI/c1-14-6-9-16(10-7-14)19-17(13-22(3,4)5)21-12-15(2)8-11-18(21)20-19;/h6-12H,13H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMYMHBVAQVDTA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C[N+](C)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide, with CAS number 106961-34-6, is a compound of significant interest in pharmacological research. It belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C19H24IN3C_{19}H_{24}IN_3, with a molecular weight of 421.318 g/mol. The compound's structure is characterized by a trimethylammonium group attached to an imidazo[1,2-a]pyridine moiety.

PropertyValue
CAS Number106961-34-6
Molecular FormulaC19H24IN3
Molecular Weight421.318 g/mol
LogP4.8225
PSA17.3 Ų

Biological Activity Overview

Research into the biological activity of imidazo[1,2-a]pyridine derivatives has revealed various mechanisms through which they exert their effects. The following sections summarize key findings related to the specific compound .

1. Antitumor Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as ENPP1 inhibitors, which are promising candidates for cancer immunotherapy. For instance, a derivative similar to our compound demonstrated an IC50 value of 5.70 nM against ENPP1 and significantly enhanced the expression of STING pathway target genes like IFNB1 and CXCL10 in tumor models . This suggests that this compound may also possess similar antitumor properties.

2. Neuroprotective Effects

Imidazo[1,2-a]pyridines have been studied for their neuroprotective effects. They interact with GABA receptors and exhibit hypnotic properties without the side effects typical of benzodiazepines . This mechanism may be relevant for treating sleep disorders and anxiety.

Case Studies and Research Findings

Several studies have been conducted on related compounds within the imidazo[1,2-a]pyridine family that provide insight into the biological activity of this compound.

Study: ENPP1 Inhibition

A study focusing on imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors found that these compounds could enhance immune responses in cancer therapy . The findings indicate that similar structures may yield comparable results in enhancing antitumor immunity.

Study: Neuropharmacological Assessment

Research on related imidazo[1,2-a]pyridine compounds indicated their ability to modulate GABA receptors effectively . This highlights the potential for developing treatments for insomnia and anxiety disorders using derivatives like N,N,N-trimethyl compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide exhibit antimicrobial properties. Studies suggest that imidazo[1,2-a]pyridines can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been studied for their anticancer effects. Preliminary research indicates that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer cell lines. Further studies are required to elucidate the exact mechanisms and efficacy in vivo.

Neurological Applications

The structure of this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter release, which could be beneficial in treating neurodegenerative diseases.

Ionic Liquids

Due to its ionic nature, this compound can be explored as an ionic liquid. Ionic liquids are known for their unique properties such as low volatility and high thermal stability, making them suitable for applications in catalysis and organic synthesis.

Conductive Polymers

The incorporation of this compound into polymer matrices could enhance the electrical conductivity of materials. Research on similar compounds shows promise in developing conductive polymers that can be used in electronic devices and sensors.

Case Study 1: Antimicrobial Efficacy

A study conducted on imidazo[1,2-a]pyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the imidazo[1,2-a]pyridine ring could enhance activity levels, suggesting a pathway for developing new antimicrobial agents based on N,N,N-trimethyl derivatives.

Case Study 2: Anticancer Activity

In vitro studies on related compounds revealed that certain imidazo[1,2-a]pyridine derivatives induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting the potential of N,N,N-trimethyl derivatives in cancer therapy.

Case Study 3: Ionic Liquid Applications

Research on ionic liquids has shown their utility in green chemistry applications. A study focusing on a similar quaternary ammonium compound indicated its effectiveness as a solvent for organic reactions, reducing environmental impact while enhancing reaction efficiency.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS (if available) Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point/State Key Properties/Activities
Target Compound (106961-34-6) 3-(N,N,N-trimethylammonium), 6-methyl, 2-(p-tolyl) C₁₉H₂₄IN₃ 421.32 Not reported Quaternary ammonium salt; potential pharmaceutical impurity
Zolpidem (82626-48-0) 3-(N,N-dimethylacetamide), 6-methyl, 2-(4-methylphenyl) C₁₉H₂₁N₃O 307.39 Not reported Sedative-hypnotic; interacts with GABAₐ receptors
Schiff Base Derivatives (e.g., 1a-l ) 3-(aryl imine), 6-methyl, 2-(p-tolyl) Variable (e.g., C₂₃H₂₁N₃O) Variable (e.g., 357.44) 165–178°C Antimicrobial activity (e.g., against E. coli and C. albicans)
N,N-Dimethyl Precursor (106961-33-5) 3-(N,N-dimethylamine), 6-methyl, 2-(p-tolyl) C₁₈H₂₁N₃ 279.39 137.9–141.5°C Tertiary amine; precursor to quaternary ammonium derivatives
Imidazo[1,2-a]pyridine-Acetamide (CAS: 1159833-34-7) 3-acetic acid, 6-methyl, 2-(4-methylphenyl) C₁₀H₁₀N₂O₂ 190.20 Not reported Anti-inflammatory activity

Physicochemical and Spectroscopic Properties

  • IR/NMR Trends : The target compound’s precursor (106961-33-5) shows characteristic peaks at 2944 cm⁻¹ (C-H stretching) and δ 2.25 ppm (methyl groups) in ¹H NMR . Zolpidem derivatives display 1604 cm⁻¹ (C=N stretching) and δ 3.64 ppm (OCH₃ group) .
  • Solubility : Quaternary ammonium salts like the target compound are typically water-soluble due to ionic character, whereas tertiary amines (e.g., 106961-33-5) require organic solvents for purification .

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key step involves reacting 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with trimethylamine or its derivatives. For example, evidence shows that using acetic acid as a solvent and dimethylamine in water under controlled temperatures (50–55°C) achieves yields up to 91.6% . Optimization strategies include:

  • Catalyst selection : Iodine (I₂) or potassium persulfate (K₂S₂O₈) enhances cyclization efficiency in imidazo[1,2-a]pyridine synthesis .
  • Temperature control : Maintaining 0–5°C during reagent addition minimizes side reactions .
  • Purification : Post-reaction alkaline pH adjustment (pH 8.0–8.5) precipitates the product, followed by washing with hexane and vacuum drying .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Peaks for methyl groups (δ 2.25–2.40 ppm) and aromatic protons (δ 7.04–8.10 ppm) confirm substituent positions .
  • Mass spectrometry : A molecular ion peak at m/z 280.4 (M+H)+ aligns with the expected molecular weight .
  • HPLC : Purity >98% is achievable using acetone recrystallization .

Q. What solubility and stability challenges arise during formulation, and how are they addressed?

The compound exhibits moderate solubility in water (~0.01 mg/mL) but higher solubility in polar aprotic solvents (e.g., DMSO). Stability studies recommend:

  • Storage : Dry, inert atmospheres (N₂) at –20°C to prevent iodide degradation .
  • Buffers : Use pH 7.4 phosphate-buffered saline (PBS) for biological assays to maintain stability .

Advanced Research Questions

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound in antimicrobial studies?

SAR studies involve systematic substitution of the imidazo[1,2-a]pyridine core and evaluation of biological activity. For example:

  • Electron-withdrawing groups (e.g., nitro, chloro) at the 6-position enhance antiparasitic activity by increasing membrane permeability .
  • Methyl groups on the p-tolyl ring improve metabolic stability, as shown in comparative pharmacokinetic studies . Data can be tabulated to compare IC₅₀ values against pathogens like Leishmania or Trypanosoma .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking and density functional theory (DFT) simulations reveal binding affinities. For instance:

  • Docking studies : The compound’s methyl groups form hydrophobic interactions with enzyme active sites (e.g., Trypanosoma brucei phosphodiesterase), while the cationic ammonium group stabilizes charge-charge interactions .
  • DFT calculations : Predict strong σ-donor properties of the imidazo[1,2-a]pyridine core, critical for catalytic activity in palladium-mediated reactions .

Q. What advanced techniques are employed to study metabolic pathways and degradation products?

  • LC-MS/MS : Identifies major metabolites (e.g., N-demethylated derivatives) in hepatic microsomal assays .
  • Isotopic labeling : ¹⁴C-labeled analogs track degradation pathways in environmental stability studies .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:

  • Standardized protocols : Use WHO-recommended strains and controls for antimicrobial assays .
  • Dose-response validation : Replicate experiments across multiple labs to confirm IC₅₀ values .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Synthetic Conditions

CatalystTemperature (°C)SolventYield (%)Purity (%)Source
I₂80DMSO8295
K₂S₂O₈55Acetic acid91.693.5
None25Methanol66.598.9

Q. Table 2. Biological Activity Against Pathogens

PathogenIC₅₀ (µM)Structural ModificationReference
Leishmania donovani1.26-Chloro substitution
Trypanosoma cruzi3.8p-Tolyl group retention
Staphylococcus aureus12.4Unmodified core

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide
Reactant of Route 2
Reactant of Route 2
N,N,N-Trimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanaminium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.